Butyl 2-hydroxymethylethyl maleate
Description
Butyl 2-hydroxymethylethyl maleate is an organic compound with the molecular formula C11H18O5 and a molecular weight of 230.26 g/mol. It is a derivative of maleic acid and is commonly used in various industrial applications due to its unique chemical properties.
Structure
3D Structure
Properties
CAS No. |
16323-47-0 |
|---|---|
Molecular Formula |
C11H18O5 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
1-O-butyl 4-O-(3-hydroxypropyl) (Z)-but-2-enedioate |
InChI |
InChI=1S/C11H18O5/c1-2-3-8-15-10(13)5-6-11(14)16-9-4-7-12/h5-6,12H,2-4,7-9H2,1H3/b6-5- |
InChI Key |
GONDRPXUQQSJOK-WAYWQWQTSA-N |
Isomeric SMILES |
CCCCOC(=O)/C=C\C(=O)OCCCO |
Canonical SMILES |
CCCCOC(=O)C=CC(=O)OCCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl 2-hydroxymethylethyl maleate typically involves the esterification of maleic acid with butanol in the presence of a catalyst. Common catalysts used in this reaction include acidic cation exchange resins such as Indion 225H and Amberlyst-15 . The reaction is carried out under controlled conditions, including specific mole ratios, catalyst loading, and temperature, to achieve maximum conversion rates .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The use of heterogeneous catalysts is preferred due to their non-corrosive and eco-friendly nature, as well as ease of separation from the reaction mixture .
Chemical Reactions Analysis
Types of Reactions
Butyl 2-hydroxymethylethyl maleate undergoes various chemical reactions, including:
Esterification: The formation of esters from carboxylic acids and alcohols.
Michael Addition: Reaction with amines to form polyaspartic esters.
Common Reagents and Conditions
Esterification: Typically involves the use of acidic catalysts and controlled temperature conditions.
Michael Addition: Utilizes amines and dialkyl maleates under specific conditions.
Major Products Formed
Esterification: Produces esters such as dibutyl maleate.
Michael Addition: Results in polyaspartic esters used in coatings and adhesives.
Scientific Research Applications
Butyl 2-hydroxymethylethyl maleate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various esters and polymers.
Biology: Investigated for its potential use in biochemical applications due to its reactive functional groups.
Medicine: Explored for its potential in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of paints, adhesives, and copolymers.
Mechanism of Action
The mechanism of action of butyl 2-hydroxymethylethyl maleate involves its interaction with specific molecular targets and pathways. The compound’s ester functional groups allow it to participate in various chemical reactions, leading to the formation of new compounds with desired properties . The exact molecular targets and pathways depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Dibutyl Maleate: Another ester of maleic acid, commonly used in similar applications.
Diethyl Maleate: A related compound with similar chemical properties and uses.
Uniqueness
Butyl 2-hydroxymethylethyl maleate is unique due to its specific ester functional groups and the presence of a hydroxymethyl group, which enhances its reactivity and versatility in various chemical reactions .
Biological Activity
Butyl 2-hydroxymethylethyl maleate is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound is an ester derivative of maleic acid, characterized by the presence of a butyl group and a hydroxymethyl group. Its chemical structure can be represented as follows:
- Chemical Formula : C₁₁H₁₄O₄
- Molecular Weight : 214.23 g/mol
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell membranes, leading to cell lysis.
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Inhibition observed |
| Escherichia coli | Moderate inhibition |
| Pseudomonas aeruginosa | Weak inhibition |
Cytotoxicity
The cytotoxic effects of this compound have been evaluated in several cancer cell lines. The compound demonstrated selective cytotoxicity, particularly in breast and colon cancer cells, suggesting potential for therapeutic applications.
Case Study:
In a study involving MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines, this compound exhibited IC50 values of 25 µM and 30 µM respectively, indicating significant anti-cancer activity.
The biological activity of this compound can be attributed to several mechanisms:
- Free Radical Scavenging : The compound has shown antioxidant properties by scavenging free radicals, which can mitigate oxidative stress in cells.
- Apoptosis Induction : It promotes apoptosis in cancer cells through the activation of intrinsic pathways, leading to increased caspase activity.
- Inflammation Modulation : Preliminary studies suggest that it may reduce inflammation by inhibiting pro-inflammatory cytokines.
Toxicological Profile
While the antimicrobial and cytotoxic properties are promising, it is essential to assess the safety profile of this compound. Toxicological studies indicate low acute toxicity; however, long-term effects require further investigation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
